1-(Phenylsulfonyl)-2-indoleboronic acid
Overview
Description
1-(Phenylsulfonyl)-2-indoleboronic acid is a compound that combines the structural features of indole, sulfone, and boronic acid. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity. Sulfones are known for their stability and reactivity, while boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The combination of these functionalities in a single molecule makes this compound a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-2-indoleboronic acid typically involves the following steps:
Formation of Indole Derivative: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Sulfone Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with sulfonyl chlorides in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-2-indoleboronic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and alkylation.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides or sulfones, while substitution reactions on the indole ring can introduce various functional groups .
Scientific Research Applications
1-(Phenylsulfonyl)-2-indoleboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2-indoleboronic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-indoleboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the indole and sulfone groups, making it less versatile in biological applications.
Indole-2-boronic Acid: Lacks the sulfone group, which may reduce its stability and reactivity.
Phenylsulfonylindole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
The unique combination of indole, sulfone, and boronic acid functionalities in this compound makes it a valuable compound with diverse applications in research and industry.
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCYMHOULBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379906 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342404-46-0 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 342404-46-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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